Behenyl Behenate

Description

Propriétés

IUPAC Name |

docosyl docosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H88O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-46-44(45)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-43H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJIMZDGGLTUCPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

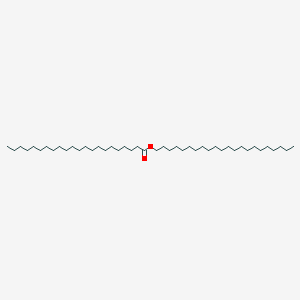

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H88O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0066242 | |

| Record name | Behenyl behenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

649.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid, Solid; [Sigma-Aldrich MSDS] | |

| Record name | Docosanoic acid, docosyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Behenyl behenate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12116 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

17671-27-1 | |

| Record name | Behenyl behenate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17671-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Behenyl behenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017671271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Docosanoic acid, docosyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Behenyl behenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Docosyl docosanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.844 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BEHENYL BEHENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8NU647RJ0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Behenyl Behenate: Properties and Applications in Pharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Behenyl behenate (B1239552), a wax ester of behenic acid and behenyl alcohol, is a high-purity, plant-derived or synthetic lipid that is gaining interest in the pharmaceutical sciences. While traditionally used in the cosmetics industry as a structuring agent and emollient, its physicochemical properties make it a promising excipient for drug delivery systems. This technical guide provides a comprehensive overview of behenyl behenate, including its chemical and physical properties, and explores its potential applications in pharmaceutical formulations, particularly in the development of solid lipid nanoparticles (SLNs) for controlled drug release. Methodologies for the preparation and characterization of such systems are detailed, drawing upon established protocols for structurally similar lipids.

Introduction

This compound (CAS Number: 17671-27-1) is a saturated wax ester with a high molecular weight.[1] Its lipophilic nature, solid-state at room temperature, and biocompatibility are key attributes that make it a suitable candidate for various pharmaceutical applications. In cosmetics, it is valued for its ability to provide structure and stability to formulations.[2] In the pharmaceutical realm, its potential lies in its capacity to form solid matrices for the controlled release of therapeutic agents, similar to other well-established lipids like glyceryl behenate.[3][4][5]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in pharmaceutical formulations.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 17671-27-1 | [1] |

| Molecular Formula | C44H88O2 | [1] |

| Molecular Weight | 649.17 g/mol | [1] |

| Synonyms | Docosyl docosanoate, Behenic acid behenyl ester | [1] |

| Appearance | White to off-white waxy solid or powder | |

| Melting Point | 70 - 74 °C | [2] |

| Solubility | Insoluble in water; soluble in hot organic solvents. |

Applications in Drug Delivery: Solid Lipid Nanoparticles (SLNs)

This compound's solid lipid nature makes it an excellent candidate for the formulation of Solid Lipid Nanoparticles (SLNs). SLNs are colloidal drug carriers that offer advantages such as controlled drug release, protection of labile drugs from degradation, and the potential for targeted delivery. While specific literature on this compound-based SLNs is emerging, protocols established for similar lipids like glyceryl behenate are readily adaptable.[3][6]

Mechanism of Controlled Release

The primary mechanism for controlled drug release from a this compound matrix is diffusion-controlled. The drug, encapsulated within the solid lipid core, is released as it diffuses through the inert, non-erodible lipid matrix.[7] The release kinetics can be modulated by factors such as the concentration of this compound, the manufacturing process, and the inclusion of other excipients.

Experimental Protocols

The following sections detail the methodologies for the preparation and characterization of this compound-based solid lipid nanoparticles. These protocols are based on established methods for similar solid lipids.[6][8]

Preparation of Solid Lipid Nanoparticles (SLNs) by Hot Homogenization

This is a widely used method for producing SLNs.

Materials:

-

This compound (solid lipid)

-

Active Pharmaceutical Ingredient (API) - preferably lipophilic

-

Surfactant (e.g., Polysorbate 80, Poloxamer 188)

-

Purified water

Procedure:

-

Preparation of the Lipid Phase: Melt the this compound at a temperature 5-10°C above its melting point (approximately 80-85°C). Dissolve or disperse the lipophilic API in the molten lipid.[3]

-

Preparation of the Aqueous Phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

-

Formation of a Pre-emulsion: Add the hot aqueous phase to the molten lipid phase under high-speed stirring (e.g., 8000 rpm) for a few minutes to form a coarse oil-in-water emulsion.

-

Homogenization: Subject the pre-emulsion to high-pressure homogenization (HPH) for several cycles at a pressure above 500 bar. This step is critical for reducing the particle size to the nanometer range.

-

Cooling and Nanoparticle Formation: Cool the resulting hot nanoemulsion in an ice bath or at room temperature. The lipid will recrystallize and form solid lipid nanoparticles.

-

Purification (Optional): To remove excess surfactant and unencapsulated drug, the SLN dispersion can be purified by methods such as dialysis or ultracentrifugation.

Characterization of Solid Lipid Nanoparticles

Thorough characterization is crucial to ensure the quality, stability, and performance of the formulated SLNs.

Table 2: Techniques for the Characterization of Solid Lipid Nanoparticles

| Parameter | Technique | Description | Reference(s) |

| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Measures the size distribution and uniformity of the nanoparticles in the dispersion. | [6] |

| Zeta Potential | Electrophoretic Light Scattering (ELS) | Indicates the surface charge of the nanoparticles, which is a key predictor of their stability against aggregation. | [6] |

| Morphology | Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) | Provides direct visualization of the shape and surface characteristics of the nanoparticles. | [6][9] |

| Crystallinity and Polymorphism | Differential Scanning Calorimetry (DSC) / X-ray Diffraction (XRD) | DSC determines the melting behavior and crystallinity. XRD provides information on the crystalline structure of the lipid matrix. | [8][9][10][11] |

| Entrapment Efficiency (EE) and Drug Loading (DL) | HPLC or UV-Vis Spectrophotometry | Quantifies the amount of drug successfully encapsulated within the nanoparticles. Requires separation of free drug from the SLN dispersion. | [6] |

4.2.1. Protocol for Particle Size, PDI, and Zeta Potential Measurement

-

Dilute the SLN dispersion with purified water to an appropriate concentration to avoid multiple scattering effects.

-

Transfer the diluted sample to a suitable cuvette.

-

Measure the particle size (Z-average), PDI, and zeta potential using a DLS instrument at a controlled temperature (e.g., 25°C).

-

Perform measurements in triplicate to ensure reproducibility.[6]

4.2.2. Protocol for Differential Scanning Calorimetry (DSC)

-

Accurately weigh a small amount of lyophilized SLN powder into an aluminum pan.

-

Seal the pan and place it in the DSC instrument.

-

Use an empty sealed pan as a reference.

-

Heat the sample at a controlled rate (e.g., 10°C/min) over a defined temperature range that includes the melting point of this compound.

-

Record the heat flow to obtain the thermogram, which will show endothermic peaks corresponding to the melting of the lipid.

4.2.3. Protocol for In Vitro Drug Release Study

-

Place a known amount of the SLN dispersion in a dialysis bag with a specific molecular weight cut-off.

-

Suspend the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.

-

At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

-

Analyze the withdrawn samples for drug content using a suitable analytical method like HPLC or UV-Vis spectrophotometry.

-

Plot the cumulative percentage of drug released against time to obtain the drug release profile.

Conclusion

This compound is a versatile lipid excipient with significant potential in the development of controlled drug delivery systems. Its favorable physicochemical properties, including its solid-state at physiological temperatures and its ability to form a stable crystalline matrix, make it an attractive alternative to other lipids. While further research is needed to fully elucidate its performance in various drug delivery applications, the established methodologies for the formulation and characterization of solid lipid nanoparticles provide a solid foundation for its investigation. This technical guide offers researchers and drug development professionals a starting point for exploring the utility of this compound in creating innovative and effective pharmaceutical products.

References

- 1. This compound | C44H88O2 | CID 87221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ulprospector.com [ulprospector.com]

- 3. benchchem.com [benchchem.com]

- 4. drugs.com [drugs.com]

- 5. GLYCERYL BEHENATE - Ataman Kimya [atamanchemicals.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Development and evaluation of glyceryl behenate based solid lipid nanoparticles (SLNs) using hot self-nanoemulsification (SNE) technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Structural and thermal characterization of glyceryl behenate by X-ray diffraction coupled to differential calorimetry and infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Synthesis of Behenyl Behenate for Research Applications: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of behenyl behenate (B1239552) (C44H88O2), a high-purity wax ester with significant applications in research, particularly in material science and drug delivery. This document details the primary synthesis methodologies, provides structured experimental protocols, and presents quantitative data to facilitate informed decisions in a research and development setting.

Introduction to Behenyl Behenate

This compound is the ester formed from the reaction of behenic acid and behenyl alcohol.[1][2] It is a white to yellowish, hard, waxy solid at room temperature with a melting point in the range of 70-74°C.[1][3] Its long-chain aliphatic structure imparts desirable physicochemical properties, including high lipophilicity, thermal stability, and excellent film-forming capabilities.[1][4] These characteristics make it a valuable component in various research and commercial applications, including as a structuring agent in cosmetics, a vegan alternative to beeswax, and a matrix-forming excipient in controlled-release drug delivery systems.[1][5][6]

Synthesis Methodologies

The synthesis of this compound is primarily achieved through two key methods: conventional acid/base-catalyzed esterification and enzymatic synthesis. The choice of method depends on the desired purity, yield, and process conditions suitable for the research application.

Conventional Synthesis: Fischer Esterification

The traditional and widely used method for synthesizing this compound is the Fischer esterification. This reaction involves the direct esterification of behenic acid with behenyl alcohol in the presence of an acid catalyst.[1] The reaction is reversible, and to drive the equilibrium towards the formation of the ester, the water produced as a byproduct is continuously removed, typically using a Dean-Stark apparatus.[1][7]

Commonly used acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[7][8] The reaction kinetics for the esterification of behenic acid with long-chain fatty alcohols have been shown to follow first-order kinetics with respect to both the fatty alcohol and behenic acid concentrations.[1]

Enzymatic Synthesis

Enzymatic synthesis offers a greener and more specific alternative to conventional chemical methods.[1][9] This method utilizes lipases, such as Candida antarctica lipase (B570770) B (CALB), to catalyze the esterification reaction under milder conditions.[1][4] The enzymatic reaction typically follows a Ping-Pong Bi-Bi kinetic model, involving the formation of an acyl-enzyme intermediate.[1] This approach avoids the use of harsh acid catalysts and high temperatures, leading to a purer product with fewer byproducts.[1]

Quantitative Data Presentation

The selection of a synthesis method often involves a trade-off between reaction speed, yield, purity, and process conditions. The following table summarizes a comparison of the key parameters for the conventional and enzymatic synthesis of wax esters like this compound.

| Feature | Conventional (Fischer) Synthesis | Enzymatic Synthesis |

| Catalyst | Strong acids (e.g., H₂SO₄, p-TsOH)[1] | Lipases (e.g., Candida antarctica lipase B)[1] |

| Temperature | High (e.g., >150°C)[1] | Mild (e.g., 60-80°C)[1] |

| Reaction Time | Typically 4-8 hours[7] | Can be longer, e.g., 24 hours[10] |

| Yield | High conversion rates achievable[1] | Comparable to conventional methods[1] |

| Purity of Product | May require extensive purification due to byproducts and color formation[1] | High purity with minimal byproducts[1] |

| Process Conditions | Harsh, energy-intensive | Mild, sustainable |

| Byproduct Removal | Requires efficient water removal (e.g., Dean-Stark)[7] | Water is a byproduct, removal can drive equilibrium |

Note: Specific yield and purity percentages for this compound are not widely available in the cited literature and can vary significantly based on reaction optimization. The data presented is a qualitative and comparative summary based on the synthesis of similar long-chain wax esters.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound using both conventional and enzymatic approaches.

Protocol for Fischer Esterification of this compound

This protocol is a general guideline for the synthesis of this compound via Fischer esterification.

Materials:

-

Behenic Acid (1 equivalent)

-

Behenyl Alcohol (1.2 equivalents)

-

p-Toluenesulfonic acid monohydrate (0.05 equivalents)

-

Toluene (as solvent)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add behenic acid, behenyl alcohol, and toluene.

-

Add the p-toluenesulfonic acid monohydrate to the flask.

-

Assemble the Dean-Stark apparatus and reflux condenser.

-

Heat the mixture to a gentle reflux with vigorous stirring. The toluene-water azeotrope will collect in the Dean-Stark trap.

-

Monitor the reaction by observing the amount of water collected. The reaction is typically complete within 4-8 hours when no more water is formed.[7]

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the catalyst and remove unreacted acid), water, and brine.[7]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol (B145695) or acetone.[7]

Protocol for Enzymatic Synthesis of this compound

This protocol is adapted from the enzymatic synthesis of similar long-chain wax esters.

Materials:

-

Behenic Acid (1 equivalent)

-

Behenyl Alcohol (1 equivalent)

-

Immobilized Lipase (e.g., Candida antarctica lipase B, 5-10% by weight of total substrates)

-

Heptane (B126788) or solvent-free (using molten substrates)

Equipment:

-

Reaction vessel (e.g., screw-capped flask)

-

Magnetic stirrer with heating

-

Vacuum system (optional, for water removal)

-

Filtration setup

Procedure:

-

If using a solvent, dissolve behenic acid and behenyl alcohol in heptane in the reaction vessel. For a solvent-free system, melt the reactants at a temperature above their melting points (approximately 88°C).[4]

-

Add the immobilized lipase to the reaction mixture.

-

Incubate the mixture at a controlled temperature (e.g., 70-85°C) with constant stirring.[4]

-

To drive the reaction towards product formation, water can be removed by applying a vacuum or by using molecular sieves.

-

Monitor the reaction progress by taking aliquots and analyzing them using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, stop the reaction and separate the immobilized enzyme by filtration. The enzyme can often be washed and reused.

-

If a solvent was used, remove it under reduced pressure.

-

The resulting this compound can be used directly or further purified if necessary.

Visualization of Workflows and Pathways

Fischer Esterification Workflow

Caption: Workflow for the synthesis of this compound via Fischer esterification.

Enzymatic Synthesis Workflow

Caption: General workflow for the enzymatic synthesis of this compound.

Role of this compound in a Drug Delivery System

This compound does not have a known direct signaling pathway but is utilized in drug delivery systems, such as Solid Lipid Nanoparticles (SLNs), to control the release of active pharmaceutical ingredients (APIs).

Caption: Role of this compound in a solid lipid nanoparticle for sustained drug release.

Conclusion

The synthesis of this compound for research purposes can be effectively achieved through both conventional Fischer esterification and modern enzymatic methods. While Fischer esterification is a robust and well-established technique, enzymatic synthesis offers a milder and more sustainable alternative, often yielding a product of higher purity. The choice of synthesis route should be guided by the specific requirements of the research application, including desired purity, scalability, and environmental considerations. The protocols and comparative data provided in this guide serve as a foundational resource for researchers and drug development professionals working with this versatile wax ester.

References

- 1. This compound | High-Purity Wax Ester for Research [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. makingcosmetics.com [makingcosmetics.com]

- 4. FR3029935A1 - PROCESS FOR THE PREPARATION OF A WAX EXCIPIENT BY ENZYMATIC CATALYSIS - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. Buy this compound | 17671-27-1 [smolecule.com]

- 7. benchchem.com [benchchem.com]

- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Solubility of Behenyl Behenate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Behenyl behenate (B1239552) (C44H88O2) is a high-purity monoester wax derived from naturally sourced behenyl alcohol and behenic acid.[1] Its properties as a structurant, gelling agent, and film-former, combined with excellent thermal stability, make it a valuable excipient in various pharmaceutical and cosmetic formulations.[2] A thorough understanding of its solubility in organic solvents is paramount for optimizing formulation development, ensuring product stability, and controlling manufacturing processes. This technical guide provides a detailed overview of the solubility characteristics of behenyl behenate, methodologies for its determination, and comparative data to aid in solvent selection.

Core Principles of this compound Solubility

As a long-chain wax ester, the solubility of this compound is primarily dictated by the "like dissolves like" principle. Its long, non-polar hydrocarbon chains result in poor solubility in polar solvents such as water, while it exhibits greater solubility in non-polar organic solvents.[1][3] The dissolution of this compound is an endothermic process, meaning its solubility generally increases with a rise in temperature.[1] While specific quantitative data is often proprietary, qualitative assessments consistently indicate good compatibility and solubility in a range of organic solvents.[2][4]

Qualitative and Quantitative Solubility Data

Precise, publicly available quantitative solubility data for this compound is scarce.[1] However, based on its chemical structure and information from technical data sheets, a qualitative summary can be presented. For a more quantitative perspective, this guide includes data on the solubility of similar long-chain wax esters in ethanol, which can serve as a valuable proxy for formulation development.

Table 1: Qualitative Solubility of this compound

| Solvent Classification | Examples | Solubility of this compound |

| Polar Solvents | Water, Propylene Glycol | Insoluble[2][3] |

| Semi-Polar Solvents | Ethanol | Soluble (especially with heating)[5] |

| Non-Polar Solvents | Oils, Ether, Chloroform | Soluble[5] |

Table 2: Temperature-Dependent Solubility of Long-Chain Wax Esters in Ethanol

(Data adapted from a study on fatty esters with varying carbon chain lengths, presented here as a representative trend for long-chain wax esters like this compound)

| Temperature (°C) | Solubility of a C40 Wax Ester (g/kg) | Solubility of a C52 Wax Ester (g/kg) |

| 30 | ~1 | ~0.2 |

| 40 | ~2 | ~0.4 |

| 50 | ~5 | ~0.8 |

| 60 | ~12 | ~1.6 |

| 70 | ~25 | ~3.5 |

| 80 | ~50 | ~7 |

Note: This data is for illustrative purposes to show the significant impact of temperature on the solubility of long-chain wax esters in ethanol.[5] The greatest increase in solubility is typically observed at temperatures approaching the melting point of the wax.[5]

Experimental Protocol: Isothermal Shake-Flask Method

For precise formulation work, empirical determination of solubility is highly recommended. The isothermal shake-flask method is a reliable and commonly used technique for determining the equilibrium solubility of a solid in a solvent.

Materials and Equipment:

-

This compound (powdered or finely granulated)

-

Selected organic solvent(s) of high purity

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance

-

Vials with solvent-resistant caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC, GC, or gravimetric analysis)

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

-

Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Equilibration: Securely cap the vials and place them in a temperature-controlled shaker or water bath set to the desired experimental temperature. Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

Sample Extraction: After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.

-

Filtration: Carefully withdraw a sample of the supernatant using a pre-warmed syringe and immediately filter it through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved micro-particles.

-

Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method.

-

Gravimetric Analysis: A known volume of the filtrate is evaporated to dryness in a pre-weighed dish. The mass of the remaining this compound is then determined.

-

Chromatographic Methods (HPLC/GC): The filtrate is appropriately diluted and injected into an HPLC or GC system with a suitable detector to determine the concentration against a calibration curve.

-

-

Calculation: The solubility is calculated and typically expressed as g/100g of solvent or mg/mL.

Signaling Pathways and Logical Relationships

In the context of solubility, there isn't a biological signaling pathway. However, the logical relationship governing the solubility of this compound can be visualized.

Conclusion

While quantitative solubility data for this compound in specific organic solvents is not widely published, a strong understanding of its behavior can be inferred from its chemical nature and data from analogous long-chain wax esters. Its solubility is favored in non-polar organic solvents and increases significantly with temperature. For applications requiring precise solubility values, the detailed isothermal shake-flask method provides a robust framework for empirical determination. This guide provides the foundational knowledge and practical methodology for researchers, scientists, and drug development professionals to effectively utilize this compound in their formulation work.

References

An In-depth Technical Guide to the Crystal Structure and Polymorphism of Behenyl Behenate

For Researchers, Scientists, and Drug Development Professionals

Behenyl behenate (B1239552) (CH₃(CH₂)₂₀COOCH₂(CH₂)₂₀CH₃), a long-chain wax ester, is a critical ingredient in various pharmaceutical, cosmetic, and material science applications. Its functionality is intrinsically linked to its solid-state properties, particularly its crystal structure and polymorphic behavior. This technical guide provides a comprehensive overview of the known characteristics of behenyl behenate, outlines detailed experimental protocols for its characterization, and presents a framework for understanding its polymorphism based on analogous long-chain esters.

Physicochemical Properties of this compound

This compound is the ester of behenic acid and behenyl alcohol.[1][2] Its long saturated hydrocarbon chains result in a waxy, crystalline solid at room temperature.[1] This molecular structure lends itself to applications requiring thermal stability and controlled phase transitions.[3][4]

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₄₄H₈₈O₂ | [1][5][6][7][8] |

| Molecular Weight | 649.17 g/mol | [5][6][7][8] |

| CAS Number | 17671-27-1 | [1][6][7][9] |

| Appearance | White to off-white/yellowish waxy solid/granules | [8][9][10] |

| Melting Point | 70-74°C (158-165°F) or ~75°C | [3][4][7][9][10][11][12] |

| Solubility | Insoluble in water; soluble in oils and organic solvents | [8] |

Polymorphism in Long-Chain Esters

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit significantly different physical properties, including melting point, solubility, and stability. While specific polymorphic forms of this compound are not extensively detailed in the available literature, the behavior of analogous long-chain esters and lipids provides a strong predictive framework. The most common polymorphs in such systems are designated as α, β', and β.

-

α (Alpha) Form: This is generally the least stable, lowest melting, and least dense polymorph. It is often formed upon rapid cooling from the melt and is characterized by a hexagonal chain packing.[11]

-

β' (Beta-Prime) Form: This form has intermediate stability and is often desired for its smooth texture in applications like fats and waxes. It typically exhibits an orthorhombic chain packing.[11]

-

β (Beta) Form: This is the most stable, highest melting, and most dense polymorph, characterized by a triclinic chain packing.[11]

The transitions between these forms are influenced by factors such as temperature, cooling rate, and the presence of impurities.

Caption: Hypothetical polymorphic transformations of this compound.

Experimental Protocols for Characterization

A multi-technique approach is essential for the comprehensive characterization of the crystal structure and polymorphism of this compound.

DSC is a primary technique for determining thermal transitions such as melting points and enthalpies of fusion, and for identifying polymorphic transitions.[13]

-

Objective: To determine the melting point, heat of fusion, and to study polymorphic transitions of this compound.

-

Methodology:

-

Sample Preparation: Accurately weigh 3-5 mg of high-purity this compound into an aluminum DSC pan and seal it.

-

Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a flow rate of approximately 50 mL/min to prevent oxidation.[13][14]

-

Thermal Program:

-

Equilibrate the sample at 25°C.

-

Heat the sample from 25°C to 90°C at a controlled rate (e.g., 10°C/min) to erase the sample's prior thermal history.[13]

-

Cool the sample from 90°C back to 25°C at a controlled rate (e.g., 10°C/min) to observe crystallization behavior.

-

Reheat the sample from 25°C to 90°C at the same controlled rate to analyze the thermal behavior of the recrystallized form.

-

-

-

Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine the onset and peak temperatures of melting and crystallization, as well as the enthalpy of these transitions (calculated from the peak area). The presence of multiple peaks during melting or crystallization can indicate polymorphic transitions.

PXRD is a powerful technique for identifying crystalline phases and determining crystal lattice parameters.

-

Objective: To identify the polymorphic form(s) of this compound and determine their crystal lattice parameters.

-

Methodology:

-

Sample Preparation: The this compound sample should be a fine, homogenous powder, which is then packed into a sample holder.

-

Instrument Setup: The analysis is typically performed using a diffractometer with Cu Kα radiation (λ = 1.5406 Å).

-

Data Acquisition: The sample is scanned over a range of 2θ angles. For long-chain lipids, this typically includes both the wide-angle X-ray scattering (WAXS) region (2θ = 15-25°), which provides information on the short spacings related to sub-cell packing, and the small-angle X-ray scattering (SAXS) region (2θ = 1-10°), which reveals the long-range lamellar spacing.[11]

-

-

Data Analysis:

-

Polymorph Identification: The WAXS pattern is analyzed for characteristic peaks. For many long-chain lipids, a single strong peak around 4.15 Å suggests the α form, two strong peaks around 4.2 Å and 3.8 Å indicate the β' form, and a strong peak at approximately 4.6 Å is characteristic of the β form.[11]

-

Lattice Parameters: The positions of the diffraction peaks are used to determine the unit cell dimensions.

-

Table 2: Characteristic X-ray Diffraction Short Spacings for Polymorphs in Waxes and Fats

| Polymorph | Characteristic Short Spacing(s) (Å) | Sub-cell Packing |

| α | ~4.15 (single, strong peak) | Hexagonal |

| β' | ~4.2 and ~3.8 (two strong peaks) | Orthorhombic |

| β | ~4.6 (strongest peak) and multiple other peaks | Triclinic |

| Source: Adapted from BenchChem[11] |

FTIR spectroscopy provides information about the chemical structure and molecular vibrations, which can be sensitive to the polymorphic form.[15]

-

Objective: To obtain information on the conformational order and intermolecular interactions within the crystal lattice of this compound, which can help differentiate between polymorphs.

-

Methodology:

-

Sample Preparation: The sample can be prepared as a KBr pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The FTIR spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).

-

-

Data Analysis: Specific vibrational modes are sensitive to the crystalline packing. For long-chain esters, the CH₂ rocking and bending modes and the C=O stretching mode can show shifts in position or splitting depending on the polymorphic form.[15] These spectral differences arise from variations in intermolecular interactions and chain packing in the different crystal lattices.[16][17]

Caption: Workflow for the characterization of this compound polymorphs.

Summary and Future Directions

This compound is a valuable excipient and material with well-defined thermal properties, such as its melting range of 70-74°C.[3][10][12] While its polymorphic behavior has not been explicitly detailed in the literature, a thorough characterization using a combination of DSC, PXRD, and FTIR is expected to reveal the existence of different crystalline forms, likely analogous to the α, β', and β polymorphs observed in other long-chain esters.[11] For researchers and developers, understanding and controlling the polymorphism of this compound is crucial for ensuring product consistency, stability, and performance. Further research is warranted to isolate and fully characterize the specific polymorphs of this compound and to map their transformation kinetics.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. cosmileeurope.eu [cosmileeurope.eu]

- 3. makingcosmetics.com [makingcosmetics.com]

- 4. This compound | High-Purity Wax Ester for Research [benchchem.com]

- 5. cosmobiousa.com [cosmobiousa.com]

- 6. This compound | C44H88O2 | CID 87221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Cas 17671-27-1,this compound | lookchem [lookchem.com]

- 8. ataman-chemicals.com [ataman-chemicals.com]

- 9. makingcosmetics.com [makingcosmetics.com]

- 10. makingcosmetics.com [makingcosmetics.com]

- 11. benchchem.com [benchchem.com]

- 12. ulprospector.com [ulprospector.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Far-Infrared Spectroscopy as A Probe for Polymorph Discrimination - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Spectroscopic Characterization of Behenyl Behenate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of behenyl behenate (B1239552) (C44H88O2), a long-chain wax ester utilized in various pharmaceutical and cosmetic applications. The focus is on Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, two powerful analytical techniques for elucidating the molecular structure and ensuring the quality of this material.

Introduction to Behenyl Behenate

This compound is the ester formed from behenyl alcohol (a 22-carbon saturated fatty alcohol) and behenic acid (a 22-carbon saturated fatty acid). Its long alkyl chains confer waxy properties, making it a valuable excipient for controlling viscosity, providing structure to formulations, and acting as an emollient. Accurate spectroscopic characterization is crucial for confirming its identity, purity, and consistency in research and product development.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is characterized by prominent absorptions corresponding to its ester functional group and long hydrocarbon chains.

Predicted FTIR Spectral Data

While a publicly available experimental spectrum for this compound is not readily accessible, the spectral features can be reliably predicted based on the analysis of similar long-chain esters, such as behenyl arachidate. The expected characteristic absorption bands for this compound are summarized in the table below.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Significance |

| ~2955 | Asymmetric C-H stretching | -CH₃ | Indicates the presence of terminal methyl groups. |

| ~2918 | Asymmetric C-H stretching | -CH₂- | A strong band characteristic of the long methylene (B1212753) chains. |

| ~2850 | Symmetric C-H stretching | -CH₂- | A strong band, complementing the asymmetric methylene stretch. |

| ~1740 | C=O stretching | Ester | A strong, sharp peak confirming the ester functional group. |

| ~1472 | C-H bending (scissoring) | -CH₂- | Characteristic bending vibration of the methylene groups. |

| ~1463 | C-H bending (scissoring) | -CH₂- | Often appears as a doublet with the ~1472 cm⁻¹ peak. |

| ~1377 | C-H bending (symmetric) | -CH₃ | Indicates the presence of methyl groups. |

| ~1175 | C-O stretching | Ester | Strong band associated with the ester linkage. |

| ~730-720 | C-H rocking | -(CH₂)n- | A characteristic rocking motion of long methylene chains. |

Experimental Protocol for FTIR Analysis

Sample Preparation (Attenuated Total Reflectance - ATR)

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply consistent pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the FTIR spectrum of the sample, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

Sample Preparation (KBr Pellet Method)

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-pressing die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for detailed molecular structure elucidation, providing information on the chemical environment of individual atoms. Both ¹H (proton) and ¹³C (carbon-13) NMR are essential for the comprehensive characterization of this compound.

¹³C NMR Spectral Data

A publicly available ¹³C NMR spectrum for this compound confirms the expected chemical shifts for a long-chain saturated ester.[1] The key chemical shifts are presented in the table below.

| Chemical Shift (δ, ppm) | Assignment |

| ~174.3 | C=O (Ester carbonyl) |

| ~64.4 | -O-C H₂- |

| ~34.4 | -C H₂-COO- |

| ~31.9 | -(C H₂)n- (Bulk methylene) |

| ~29.7 | -(C H₂)n- (Bulk methylene) |

| ~29.4 | -(C H₂)n- (Bulk methylene) |

| ~29.3 | -(C H₂)n- (Bulk methylene) |

| ~28.6 | -O-CH₂-C H₂- |

| ~25.9 | -C H₂-CH₂-COO- |

| ~25.0 | -(C H₂)n- |

| ~22.7 | -C H₂-CH₃ |

| ~14.1 | -CH₃ |

¹H NMR Spectral Data

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~4.05 | Triplet | -O-CH ₂- |

| ~2.28 | Triplet | -CH ₂-COO- |

| ~1.62 | Multiplet | -O-CH₂-CH ₂- and -CH ₂-CH₂-COO- |

| ~1.25 | Multiplet | -(CH ₂)n- (Bulk methylene) |

| ~0.88 | Triplet | -CH ₃ |

Experimental Protocol for NMR Analysis

Sample Preparation

-

Accurately weigh approximately 10-30 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃).

-

Ensure the sample is fully dissolved. Gentle warming or vortexing may be required due to the waxy nature of the compound.

-

If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

-

The final sample height in the NMR tube should be approximately 4-5 cm.

Instrument Parameters (Typical for a 400 MHz Spectrometer)

-

¹H NMR Spectroscopy:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64.

-

Relaxation Delay (D1): 1-5 seconds.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR Spectroscopy:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (D1): 2 seconds.

-

Spectral Width: 0-200 ppm.

-

Data Processing

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Perform baseline correction to obtain a flat baseline.

-

Reference the spectrum. For samples in CDCl₃, the residual solvent peak is at 7.26 ppm for ¹H and 77.16 ppm for ¹³C.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different types of protons.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of this compound.

This guide provides the fundamental spectroscopic data and experimental protocols necessary for the robust characterization of this compound. By employing these FTIR and NMR methodologies, researchers, scientists, and drug development professionals can confidently verify the structure and purity of this important long-chain ester.

References

Behenyl Behenate: A Technical Guide to Safety and Toxicity for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Behenyl behenate (B1239552) (CAS No. 17671-27-1) is a high molecular weight monoester wax derived from the esterification of behenyl alcohol and behenic acid.[1] It is widely utilized in the cosmetics and personal care industry as an emollient, thickener, and film-forming agent.[1] This technical guide provides a comprehensive overview of the available safety and toxicity data for behenyl behenate relevant to its use in a laboratory setting. Due to a scarcity of specific quantitative toxicological studies on this compound, this document also outlines standard experimental protocols, based on internationally recognized OECD guidelines, for the assessment of similar long-chain fatty acid esters. This guide is intended to inform risk assessments and safe handling procedures for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for understanding the substance's behavior and potential for exposure in a laboratory environment.

| Property | Value | Reference |

| Chemical Name | Docosyl docosanoate | [1] |

| Synonyms | This compound, Behenic acid behenyl ester | [1] |

| CAS Number | 17671-27-1 | [1] |

| Molecular Formula | C44H88O2 | [1] |

| Molecular Weight | 649.17 g/mol | [2][3] |

| Appearance | White to light yellow solid wax | [4] |

| Melting Point | 70 - 75 °C | [2][5] |

| Boiling Point | 627.1 °C at 760 mmHg (estimated) | [2][6] |

| Density | 0.856 g/cm³ | [2] |

| Water Solubility | Insoluble | [4] |

| Vapor Pressure | 1.21E-15 mmHg at 25°C | [2] |

Toxicological Data Summary

The available toxicological data for this compound is limited, with most information derived from its assessment for use in cosmetic formulations. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that this compound is safe in the present practices of use and concentration when formulated to be non-irritating.[5][7][8][9] A detailed summary of toxicological endpoints is provided in Table 2. For many specific laboratory-focused toxicological metrics, publicly available data is not available.

| Endpoint | Result/Data | Reference |

| Acute Oral Toxicity | No data available. Generally considered non-toxic if ingested in small amounts. | [4] |

| Acute Dermal Toxicity | No data available. Not expected to be absorbed through the skin. | [4] |

| Acute Inhalation Toxicity | No data available. Vapors from heated product may cause irritation. | [4] |

| Skin Irritation/Corrosion | Not classified as a skin irritant. May cause minor irritation in susceptible individuals. | [4] |

| Eye Irritation/Corrosion | Not classified as an eye irritant. May cause irritation. | [4] |

| Dermal Sensitization | Not classified as a sensitizer. | [4] |

| Genotoxicity/Mutagenicity | No data available. | [4] |

| Carcinogenicity | No data available. | [4] |

| Reproductive/Developmental Toxicity | No data available. | [4] |

| Specific Target Organ Toxicity (Single & Repeated Exposure) | No data available. | [4] |

Experimental Protocols for Safety Assessment

In the absence of specific toxicity data for this compound, a tiered approach to safety assessment using validated in vitro and in vivo methods is recommended. The following sections detail standard experimental protocols based on OECD Guidelines for the Testing of Chemicals, which are internationally recognized for their scientific rigor.

Skin Irritation

The potential for a substance to cause skin irritation can be assessed using the in vitro Reconstructed Human Epidermis (RhE) Test Method, as described in OECD Test Guideline 439 .[8][10][11][12][13]

-

Principle: This test evaluates cell viability in a reconstructed human epidermis model following topical application of the test substance. A reduction in cell viability below a certain threshold indicates a potential for skin irritation.[13]

-

Methodology:

-

Tissue Preparation: Commercially available RhE models are equilibrated in culture medium.

-

Test Substance Application: A defined amount of this compound (typically as a solid or melted) is applied to the surface of the RhE tissue.

-

Exposure and Incubation: The tissues are exposed to the test substance for a specified period (e.g., 60 minutes), after which the substance is removed by rinsing. The tissues are then incubated for a post-exposure period (e.g., 42 hours).

-

Viability Assessment: Tissue viability is determined using the MTT assay, where viable cells convert the yellow MTT tetrazolium salt into a blue formazan (B1609692) product. The amount of formazan produced is measured spectrophotometrically.

-

Data Interpretation: The viability of the test substance-treated tissues is compared to that of negative controls. A viability of ≤ 50% is indicative of a skin irritant (UN GHS Category 2).[8][13]

-

Eye Irritation

For assessing eye irritation potential, a weight-of-evidence approach is recommended, starting with in vitro methods. If necessary, an in vivo study following OECD Test Guideline 405 can be conducted.[14][15][16][17][18]

-

Principle: This in vivo test evaluates the potential of a substance to cause irritation or damage to the eye by observing lesions of the cornea, iris, and conjunctiva after a single application.

-

Methodology:

-

Animal Selection: Healthy, young adult albino rabbits are typically used.

-

Pre-Test Considerations: A weight-of-evidence analysis of existing data should be performed to avoid unnecessary animal testing.[15] Substances known to be corrosive or severely irritating to the skin are generally not tested in the eye.[15]

-

Test Procedure: A single dose (e.g., 0.1 mL of liquid or 0.1 g of solid) of this compound is applied to the conjunctival sac of one eye of the test animal. The other eye remains untreated and serves as a control.[17]

-

Observation: The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after application.[16] Observations may continue for up to 21 days to assess the reversibility of any effects.[16][17]

-

Scoring: Lesions of the cornea, iris, and conjunctiva are scored using a standardized system. The scores are used to classify the irritation potential of the substance.

-

Genotoxicity

A battery of in vitro tests is recommended to assess the genotoxic potential of a substance, covering gene mutations and chromosomal aberrations, as outlined in various OECD guidelines.[19][20][21][22][23]

-

Bacterial Reverse Mutation Test (Ames Test) - OECD Test Guideline 471:

-

Principle: This test uses strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis, respectively. It detects mutations that revert the original mutation, allowing the bacteria to grow in a medium lacking the specific amino acid.

-

Methodology: The bacterial strains are exposed to this compound with and without an exogenous metabolic activation system (S9 mix). The number of revertant colonies is counted and compared to the number of spontaneous revertants in the negative control.

-

-

In Vitro Mammalian Cell Micronucleus Test - OECD Test Guideline 487:

-

Principle: This test identifies substances that cause chromosomal damage by detecting the presence of micronuclei in the cytoplasm of interphase cells. Micronuclei are small nuclei that form from chromosome fragments or whole chromosomes that lag behind at anaphase during cell division.

-

Methodology: Cultured mammalian cells are exposed to this compound, with and without metabolic activation. After exposure, the cells are treated with a cytokinesis-blocking agent (e.g., cytochalasin B) to accumulate cells that have completed one cell division. The frequency of micronucleated cells in the treated cultures is compared to that in the control cultures.

-

Reproductive and Developmental Toxicity

If there are concerns about reproductive or developmental toxicity, screening tests such as the OECD Test Guideline 421 (Reproduction/Developmental Toxicity Screening Test) or OECD Test Guideline 422 (Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test) can be employed.[4][24][25][26][27]

-

Principle: These studies provide initial information on the potential effects of a substance on reproductive performance, including gonadal function, mating behavior, conception, and development of offspring.[26][27]

-

Methodology (General):

-

Animal Dosing: Graduated doses of this compound are administered to groups of male and female rodents. Dosing for males typically begins before mating and continues through the mating period. Females are dosed throughout mating, gestation, and lactation.[24][27]

-

Observations: Animals are observed for clinical signs of toxicity. Reproductive parameters such as fertility, gestation length, and litter size are recorded. Offspring are examined for viability, growth, and any developmental abnormalities.

-

Pathology: At the end of the study, parent animals and offspring are subjected to a detailed pathological examination, with a focus on the reproductive organs.

-

Diagrams and Visualizations

General Metabolic Pathway of Long-Chain Fatty Acid Esters

This compound, being a long-chain fatty acid ester, is expected to be hydrolyzed into its constituent fatty acid (behenic acid) and fatty alcohol (behenyl alcohol) by esterases in the digestive tract or skin. The resulting fatty acid and alcohol would then enter their respective metabolic pathways. Behenic acid would likely undergo beta-oxidation for energy production. Long-chain fatty acyl-CoAs can also act as signaling molecules, for instance, by allosterically activating AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[28][29][30]

Caption: General metabolic pathway of this compound.

Experimental Workflow for Safety Assessment

A structured workflow is crucial for the safety assessment of a substance with limited existing data. This involves a tiered approach, starting with in silico and in vitro methods before proceeding to in vivo studies if necessary.[31][32][33][34][35]

Caption: Tiered experimental workflow for safety assessment.

Conclusion

Based on the currently available data, this compound is considered to have a low order of toxicity and is not classified as a hazardous substance.[4] The Cosmetic Ingredient Review Expert Panel has affirmed its safety for use in cosmetic products when formulated to be non-irritating.[5][7][8][9] However, for specific laboratory applications, particularly those involving heating, aerosolization, or prolonged and repeated exposure, a comprehensive risk assessment is warranted.

There is a notable lack of quantitative toxicological data for this compound concerning acute toxicity, genotoxicity, carcinogenicity, and reproductive toxicity. In the absence of such data, the experimental protocols outlined in this guide, based on OECD guidelines, provide a framework for generating the necessary information to conduct a thorough safety evaluation. Researchers and drug development professionals should handle this compound in accordance with standard laboratory safety practices, and consider the need for further testing based on their specific use scenarios and exposure potentials.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound | C44H88O2 | CID 87221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. oecd.org [oecd.org]

- 5. Safety Assessment of Alkyl Esters as Used in Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, 17671-27-1 [thegoodscentscompany.com]

- 7. pure.psu.edu [pure.psu.edu]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mbresearch.com [mbresearch.com]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. iivs.org [iivs.org]

- 14. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 17. nucro-technics.com [nucro-technics.com]

- 18. ecetoc.org [ecetoc.org]

- 19. OECD Test Guidelines for Genetic Toxicology - ISS [iss.it]

- 20. oecd.org [oecd.org]

- 21. Genotoxicity: OECD guidelines & future of genetic safety testing [genevolution.fr]

- 22. gov.uk [gov.uk]

- 23. OECD Guidlines By Genotoxicity | PPTX [slideshare.net]

- 24. Reproductive toxicology studies ACCORDING TO OECD guidlines 422 | PPTX [slideshare.net]

- 25. oecd.org [oecd.org]

- 26. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 27. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 28. Long-chain fatty acyl-CoA esters regulate metabolism via allosteric control of AMPK β1-isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Long-chain fatty acyl-CoA esters regulate metabolism via allosteric control of AMPK β1 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Long-chain acyl-CoA esters in metabolism and signaling: Role of acyl-CoA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. Frontiers | Integrated Approaches to Cosmetic Safety: From Predictive Modeling and Experimental Assessment to Clinical Validation and Regulatory Compliance [frontiersin.org]

- 33. Frontiers | Integrated Approaches to Cosmetic Safety: From Predictive Modeling and Experimental Assessment to Clinical Validation and Regulatory Compliance [frontiersin.org]

- 34. Paving the way for application of next generation risk assessment to safety decision-making for cosmetic ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 35. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physical and Chemical Characteristics of Behenyl Behenate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Behenyl Behenate (CAS No. 17671-27-1), a high-purity monoester wax, is a significant excipient in the pharmaceutical and cosmetic industries.[1] It is the ester of behenyl alcohol and behenic acid.[2] This document provides a comprehensive overview of its physical and chemical characteristics, intended to serve as a technical resource for professionals in research, development, and formulation. This compound is valued for its role as a structuring and gelling agent, offering excellent thermal stability and film-forming properties.[1]

Chemical Identity and Structure

This compound is chemically known as docosyl docosanoate.[3] It is a long-chain wax ester formed from the esterification of behenyl alcohol (a C22 fatty alcohol) and behenic acid (a C22 saturated fatty acid).[1] Its molecular formula is C44H88O2, and it has a molecular weight of approximately 649.17 g/mol .[3]

Molecular Structure:

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties make it a versatile ingredient in various formulations, contributing to texture, stability, and emolliency.

Table 1: Physical Properties of this compound

| Property | Value | References |

| Appearance | White to yellowish, hard granules | [1] |

| Melting Point | 70 - 74°C (158 - 165°F) | [1] |

| Boiling Point | 627.1 °C at 760 mmHg (estimated) | [4] |

| Flash Point | 347.4 °C (estimated) | [4] |

| Density | 0.856 g/cm³ | [4] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, ether, and chloroform.[5] | [5] |

| Refractive Index | 1.459 | [4] |

Table 2: Chemical Properties of this compound

| Property | Value | References |

| Acid Value | < 2 mg KOH/g | [1] |

| Saponification Value | 79 - 89 mg KOH/g | [1] |

| LogP (o/w) | 21.960 (estimated) | [4] |

| Stability | Stable under normal storage and handling conditions. Avoid contact with strong oxidizing agents.[2] | [2] |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not extensively available in the public domain. However, standard methods for the analysis of waxes and esters can be readily adapted. The following are representative protocols for determining key quality parameters.

Determination of Melting Point (Cooling Curve Method)

This method is a standard procedure for determining the melting point of waxes.[6][7]

Apparatus:

-

Beaker

-

Thermometer

-

Heating source (e.g., spirit lamp, hot plate)

-

Tripod stand and wire gauze

-

Stirring rod

Procedure:

-

Place a sample of this compound into a beaker and heat it gently until the temperature is approximately 10-15°C above its expected melting point (around 80-85°C).[7]

-

Once the wax is completely melted, remove the heat source.

-

Begin stirring the molten wax gently and continuously with a thermometer.

-

Record the temperature at regular intervals (e.g., every 30 seconds or 1 minute) as the wax cools and solidifies.[6][8]

-

Plot a graph of temperature versus time.

-

The melting point is the temperature at which the cooling rate slows down and the temperature remains constant for a period, which corresponds to the plateau on the cooling curve.[6]

References

- 1. makingcosmetics.com [makingcosmetics.com]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. This compound | C44H88O2 | CID 87221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Structural characterization of wax esters using ultraviolet photodissociation mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. scribd.com [scribd.com]

- 7. scribd.com [scribd.com]

- 8. brainkart.com [brainkart.com]

An In-depth Technical Guide to the Melting Point and Phase Transitions of Behenyl Behenate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Behenyl behenate (B1239552) (C44H88O2) is a high-purity monoester wax derived from the esterification of behenyl alcohol and behenic acid.[1][2][3] Its long, saturated hydrocarbon chains impart a hard, crystalline nature at room temperature, making it a valuable excipient in various pharmaceutical and cosmetic applications.[4][5] Behenyl behenate serves as a structuring and gelling agent, provides good film-forming properties, and exhibits excellent thermal stability with a narrow thermal phase change.[1][4][5] Understanding the melting point and phase transitions of this wax ester is critical for controlling the stability, manufacturing processes, and performance of final products, particularly in controlled-release drug delivery systems.

Physicochemical and Thermal Properties

This compound is characterized by its high molecular weight and hydrophobicity. Its thermal behavior is a key determinant of its functionality in various formulations. The primary thermal event of interest is its melting point, which is consistently reported in a narrow range.

Table 1: Physicochemical and Thermal Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C44H88O2 | [6] |

| Molecular Weight | 649.17 g/mol | [7] |

| Appearance | White to yellowish, hard granules | [2][8] |

| Melting Point Range | 70 - 74 °C (158 - 165 °F) | [1][2][8][9] |

| Specific Melting Point | 75 °C | [10] |

| Enthalpy of Fusion (ΔHfus) | Data not available in searched literature. | |

| Polymorphism | Expected to exhibit polymorphism similar to other long-chain esters. | [11] |

Phase Transitions and Polymorphism

Based on the behavior of similar long-chain lipids, this compound is expected to exhibit at least three primary polymorphic forms: α (alpha), β' (beta-prime), and β (beta). These forms differ in their sub-cell packing, which describes the cross-sectional arrangement of the long hydrocarbon chains.[11]

-

α (Alpha) Form: This is the least stable polymorph and typically forms upon rapid cooling from the molten state. It has a hexagonal sub-cell packing, a lower melting point, and is often waxy in appearance.[11]

-

β' (Beta-Prime) Form: This form has intermediate stability and an orthorhombic sub-cell packing. It is more ordered than the α form.[11]

-

β (Beta) Form: This is the most stable polymorph with a triclinic sub-cell packing, resulting in the highest melting point and density.[11]

The transition between these polymorphic forms is influenced by factors such as the cooling rate from the melt, storage temperature, and the presence of impurities. Understanding and controlling these transitions is crucial for ensuring the physical stability and consistent performance of formulations containing this compound.

Experimental Protocols

The characterization of the melting point and phase transitions of this compound is primarily achieved through thermal analysis and X-ray diffraction techniques.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. It provides quantitative data on melting points, crystallization temperatures, and the enthalpy of these transitions.

Objective: To determine the melting point, enthalpy of fusion, and to identify any polymorphic transitions of this compound.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a standard aluminum DSC pan. Hermetically seal the pan to prevent any mass loss during heating.[12]

-

Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to provide an inert atmosphere.[13]

-

Thermal Program:

-

First Heating Scan: Equilibrate the sample at a temperature below its expected melting point (e.g., 25 °C). Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above its melting point (e.g., 100 °C). This scan erases the sample's prior thermal history.[12][14]

-

Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) back to the initial temperature to observe crystallization behavior.[12]

-

Second Heating Scan: Reheat the sample under the same conditions as the first heating scan. The data from this second scan is typically used for analysis of the melting behavior.[14]

-

-

Data Analysis: The resulting DSC thermogram (heat flow vs. temperature) is analyzed to determine the onset temperature of melting, the peak melting temperature, and the area under the melting peak, which corresponds to the enthalpy of fusion (ΔHfus).[14]

X-ray Diffraction (XRD)

XRD is a powerful technique for identifying the crystalline structure of a material. It provides information on the different polymorphic forms present in a sample.

Objective: To identify the polymorphic form(s) of this compound and to characterize its crystal lattice.

Methodology:

-

Sample Preparation: The this compound sample is typically analyzed as a fine powder. The powder is packed into a sample holder, ensuring a flat and uniform surface.[11]

-

Instrument Setup: The sample holder is placed in a powder X-ray diffractometer. A common X-ray source is Copper K-alpha (Cu Kα) radiation.[11]

-

Data Acquisition: The sample is scanned over a range of 2θ angles (e.g., 2° to 40°) at a specific scan rate.

-

Data Analysis: The resulting diffraction pattern is a plot of X-ray intensity versus the 2θ angle. The positions and intensities of the diffraction peaks are unique to each crystalline form. The characteristic short spacings in the wide-angle X-ray scattering (WAXS) region can be used to identify the different polymorphs (α, β', and β).[11]

Conclusion

This compound is a well-defined wax ester with a sharp melting range, making it a reliable excipient for applications requiring thermal stability. While specific data on its polymorphic behavior is limited, it is expected to exhibit phase transitions characteristic of long-chain esters. The application of standard analytical techniques such as DSC and XRD is essential for a comprehensive understanding of its solid-state properties. For researchers and formulation scientists, a thorough characterization of the thermal behavior of this compound is a critical step in ensuring product quality, stability, and performance. Further studies are warranted to fully elucidate the polymorphic transformations and crystallization kinetics of this important pharmaceutical and cosmetic ingredient.

References

- 1. makingcosmetics.com [makingcosmetics.com]

- 2. amsec.wwu.edu [amsec.wwu.edu]

- 3. researchgate.net [researchgate.net]

- 4. This compound | High-Purity Wax Ester for Research [benchchem.com]

- 5. This compound - Ataman Kimya [atamanchemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. makingcosmetics.com [makingcosmetics.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. engineering.purdue.edu [engineering.purdue.edu]

- 14. benchchem.com [benchchem.com]

A Technical Guide to Natural vs. Synthetic Behenyl Behenate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Behenyl behenate (B1239552), a wax ester of behenic acid and behenyl alcohol, is a versatile excipient in pharmaceutical and cosmetic formulations, valued for its ability to structure, thicken, and provide emollience. It can be sourced from both natural, plant-based feedstocks and through chemical synthesis. This technical guide provides an in-depth comparison of behenyl behenate from these two origins, focusing on the aspects most critical to researchers and formulation scientists: physicochemical properties, impurity profiles, and performance in drug delivery systems. This document includes detailed experimental protocols for extraction, synthesis, and characterization, alongside quantitative data to aid in the selection of the most suitable source of this compound for specific research and development needs.

Introduction

This compound (C44H88O2) is a high-purity monoester wax that serves as a structuring and gelling agent, film former, and emollient.[1][2] Its utility in the pharmaceutical industry is growing, particularly in the development of oral solid dosage forms for controlled drug release.[3][4] The choice between naturally derived and synthetically produced this compound can have significant implications for formulation performance, purity, and batch-to-batch consistency.

Natural this compound is typically derived from the esterification of behenyl alcohol and behenic acid sourced from plant-based feedstocks such as rapeseed oil.[5] This "natural" origin can be advantageous for marketing products to consumers who prefer plant-derived ingredients. However, natural sourcing may also introduce greater variability in composition and impurity profiles.[3]

Synthetic this compound is produced through the chemical esterification of behenyl alcohol and behenic acid, which may themselves be from various sources.[5] The synthetic route offers the potential for higher purity and greater control over the final product's specifications.